molecular formula C14H13N5O2 B2933937 6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-41-0

6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2933937
CAS No.: 1775542-41-0
M. Wt: 283.291
InChI Key: JRAJWOLJFMZMJO-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

  • Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Quinazolin-4-one derivatives: These compounds share structural similarities and have been studied for their biological activities.

  • Pyrazolo[1,5-a]pyrazine derivatives: Other derivatives within this class may exhibit similar properties and applications.

Uniqueness: 6-Methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and core structure may offer advantages over other similar compounds in certain contexts.

Properties

IUPAC Name

6-methyl-4-oxo-N-(pyridin-3-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-8-19-12(14(21)17-9)5-11(18-19)13(20)16-7-10-3-2-4-15-6-10/h2-6,8H,7H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJWOLJFMZMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CN=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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